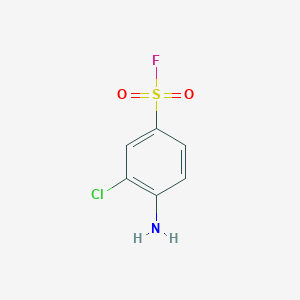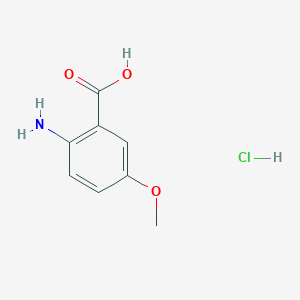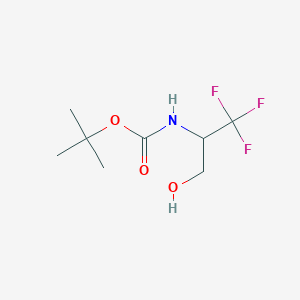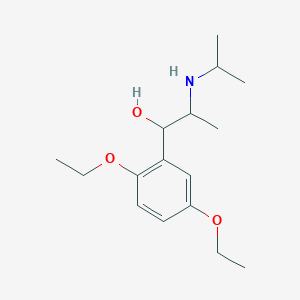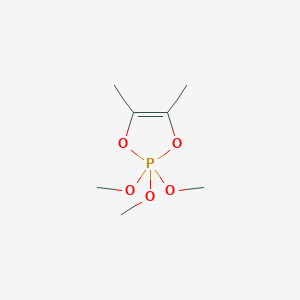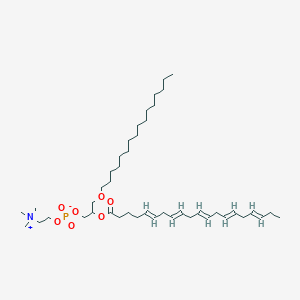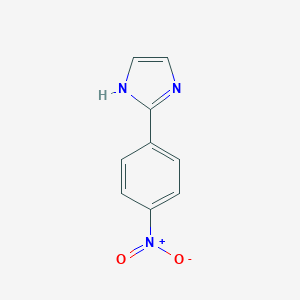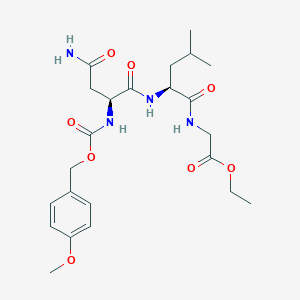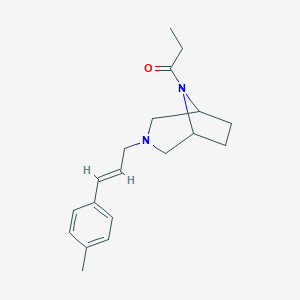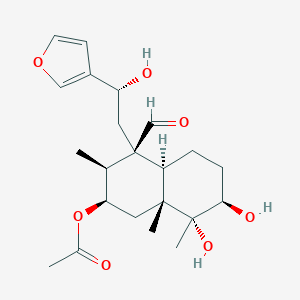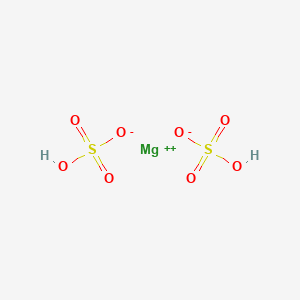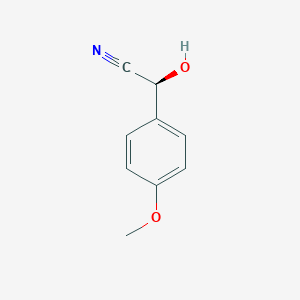
13,16-Dithiaoctacosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13,16-Dithiaoctacosane is a sulfur-containing compound that has gained attention in the scientific community due to its unique properties. This compound has been extensively studied for its potential applications in various fields, including medical, pharmaceutical, and biotechnological research.
Mechanism Of Action
The mechanism of action of 13,16-Dithiaoctacosane is not fully understood. However, it is believed that this compound works by binding to specific molecules and altering their function. In medical research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis. In HIV research, it has been shown to inhibit the replication of the virus by binding to the viral envelope protein. In Alzheimer's disease research, it has been shown to inhibit the formation of amyloid-beta plaques.
Biochemical And Physiological Effects
13,16-Dithiaoctacosane has been shown to have various biochemical and physiological effects. In medical research, it has been shown to induce apoptosis in cancer cells, inhibit the replication of HIV, and inhibit the formation of amyloid-beta plaques in Alzheimer's disease. In pharmaceutical research, it has been shown to penetrate cell membranes and act as a potential drug delivery system. In biotechnological research, it has been shown to bind to specific molecules and act as a potential biosensor.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 13,16-Dithiaoctacosane in lab experiments is its ability to bind to specific molecules, making it a potential biosensor. Additionally, its ability to penetrate cell membranes makes it a potential drug delivery system. However, one of the main limitations is its toxicity, which can limit its use in certain applications.
Future Directions
There are several future directions for research on 13,16-Dithiaoctacosane. In medical research, further studies are needed to determine its potential as a treatment for various diseases. In pharmaceutical research, further studies are needed to determine its potential as a drug delivery system. In biotechnological research, further studies are needed to determine its potential as a biosensor. Additionally, further studies are needed to determine the toxicity of this compound and its potential side effects.
Conclusion:
In conclusion, 13,16-Dithiaoctacosane is a sulfur-containing compound that has gained attention in the scientific community for its unique properties. This compound has shown promising results in various fields, including medical, pharmaceutical, and biotechnological research. Further studies are needed to determine its potential as a treatment for various diseases, a drug delivery system, and a biosensor.
Synthesis Methods
13,16-Dithiaoctacosane can be synthesized through a series of chemical reactions. One of the most common methods involves the reaction of octadecene with sulfur in the presence of a catalyst such as iodine. The resulting product is then purified through various techniques such as column chromatography, recrystallization, and distillation.
Scientific Research Applications
13,16-Dithiaoctacosane has been extensively studied for its potential applications in various fields. In medical research, this compound has shown promising results in the treatment of various diseases such as cancer, HIV, and Alzheimer's disease. In pharmaceutical research, it has been used as a potential drug delivery system due to its ability to penetrate cell membranes. In biotechnological research, it has been used as a potential biosensor due to its ability to bind to specific molecules.
properties
CAS RN |
10050-04-1 |
|---|---|
Product Name |
13,16-Dithiaoctacosane |
Molecular Formula |
C26H54S2 |
Molecular Weight |
430.8 g/mol |
IUPAC Name |
1-(2-dodecylsulfanylethylsulfanyl)dodecane |
InChI |
InChI=1S/C26H54S2/c1-3-5-7-9-11-13-15-17-19-21-23-27-25-26-28-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3 |
InChI Key |
WXXCXXVZIQCGNZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCSCCSCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCSCCSCCCCCCCCCCCC |
Other CAS RN |
10050-04-1 |
synonyms |
13,16-Dithiaoctacosane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




